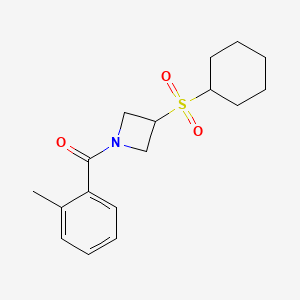

Fmoc-l-dab(octanoyl)-oh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-l-dab(octanoyl)-oh is a chemical compound that has been widely studied in the field of scientific research. This compound is primarily used for its ability to act as a peptide-based inhibitor of enzymes, which has led to its use in a variety of different applications. In

Aplicaciones Científicas De Investigación

Antibacterial Synergy Development

- Field : Biomaterials Science

- Application Summary : Fmoc conjugated amino acids, especially Fmoc-phenylalanine (Fmoc-F), have been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . Their weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .

- Methods of Application : A formulation of Fmoc-F with the Gram-negative specific antibiotic aztreonam (AZT) was prepared. This formulation displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load in a mouse wound infection model .

- Results : The combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Flavin-dependent Monooxygenases

- Field : Biochemistry and Biophysics

- Application Summary : Flavin-dependent monooxygenases catalyze a wide variety of redox reactions in important biological processes and are responsible for the synthesis of highly complex natural products .

- Methods of Application : The review summarizes recent advancements in the flavin-dependent monooxygenase field including aspects of flavin dynamics, formation and stabilization of reactive species, and the hydroxylation mechanism .

- Results : The activity of some flavin-dependent monooxygenases have been shown to be essential for the virulence of several human pathogens .

Peptide Synthesis

- Field : Biochemistry

- Application Summary : Fmoc is commonly used in peptide synthesis, which is a process of adding amino acids repeatedly. The synthesis direction is generally from the C-terminus (carboxyl end) to the N-terminus (amino end) .

- Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .

- Results : This method greatly reduces the difficulty of purifying each product and is now widely used in peptide synthesis .

Antibacterial Wound Management

- Field : Medical Science

- Application Summary : Fmoc conjugated amino acids, especially Fmoc-phenylalanine (Fmoc-F), have been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . A formulation of Fmoc-F with the Gram-negative specific antibiotic aztreonam (AZT) displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load in a mouse wound infection model .

- Methods of Application : The formulation was prepared and applied to a mouse wound infection model .

- Results : The combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Drug Peptide Synthesis

- Field : Pharmaceutical Chemistry

- Application Summary : Fmoc is widely used in the synthesis of drug peptides . Drug peptides are a type of therapeutic agent that can be used to treat a variety of diseases .

- Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .

- Results : This method greatly reduces the difficulty of purifying each product and is now widely used in the synthesis of drug peptides .

Bioconjugation

- Field : Biochemistry

- Application Summary : Fmoc is used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .

- Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .

- Results : This method is widely used in the preparation of bioconjugates for various applications, including drug delivery and molecular imaging .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(octanoylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-2-3-4-5-6-15-25(30)28-17-16-24(26(31)32)29-27(33)34-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,2-6,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZNTWNAXFUELY-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-l-dab(octanoyl)-oh | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)

![2-[(5-Acetamido-2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B2383223.png)

![6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2383225.png)

![N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383229.png)

![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)

![6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2383231.png)

![2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2383234.png)